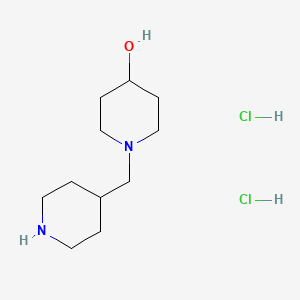
1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride
Übersicht
Beschreibung
The compound “1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride” is also known as "1-methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride" . It has a CAS Number of 1219957-15-9 and a molecular weight of 270.25 . The IUPAC name is 1-methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11;;/h11-12H,2-10H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 270.25 . The InChI code provides further information about its molecular structure . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 260.9±8.0 °C at 760 mmHg, and a melting point of 53-56°C .Wissenschaftliche Forschungsanwendungen
Alkyl-oxygen Heterolysis in Piperidinol Derivatives
Research by Casy, Beckett, and Armstrong (1961) explored the reactions of esters of 4-piperidinols, a category that includes 1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride, focusing on alkyl-oxygen heterolysis. The study highlighted the role of carbonium ions generated from these esters and investigated factors affecting their generation and fate, including the electronic character of substituents and the role of the piperidine nitrogen atom (Casy, Beckett, & Armstrong, 1961).
Synthesis and Pharmacological Properties
A study on the synthesis and pharmacological properties of piperidinyl-substituted compounds, which may include derivatives of this compound, was conducted by Makulska and Jeske (1975). They evaluated the effects on the central nervous system, cardiovascular system, and isolated organs in experimental animals (Makulska & Jeske, 1975).
Antimicrobial Activity of Piperidine Derivatives
Vinaya et al. (2009) synthesized piperidine derivatives and evaluated their antimicrobial activity against pathogens of Lycopersicon esculentum. The study revealed that the nature of substitutions on the piperidinyl ring influences the antibacterial activity, suggesting potential applications of this compound in antimicrobial research (Vinaya et al., 2009).
Anticancer Potential
Research on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which are structurally related to piperidinol derivatives, was conducted to evaluate their potential as anticancer agents. This study by Rehman et al. (2018) highlights the potential of piperidinyl derivatives in cancer research (Rehman et al., 2018).
Application in Synthesis and Chemistry
Chung et al. (2006) developed a novel synthesis method for a p38 MAP kinase inhibitor involving 4-(N-tert-butylpiperidinyl)magnesium chloride, indicating the utility of piperidinyl derivatives in synthetic chemistry and drug development (Chung et al., 2006).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in a well-ventilated area .
Wirkmechanismus
Mode of action
Piperidine derivatives often act by binding to their target proteins and modulating their activity .
Biochemical pathways
Without specific information on the targets of “1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride”, it’s difficult to say which biochemical pathways might be affected. Piperidine derivatives can be involved in a wide range of pathways depending on their specific targets .
Eigenschaften
IUPAC Name |
1-(piperidin-4-ylmethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10;;/h10-12,14H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDWCZBCMJWYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC(CC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



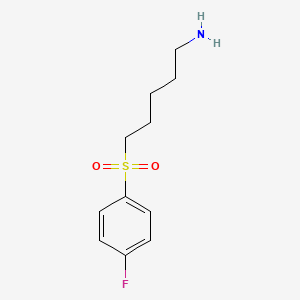
![(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466226.png)

![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466230.png)



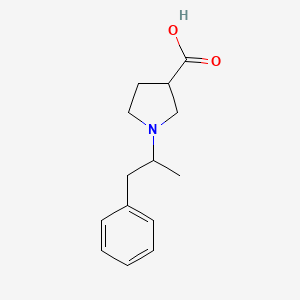
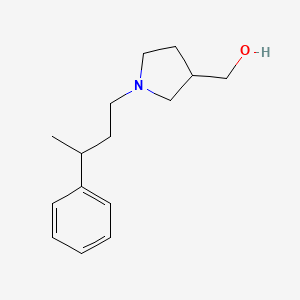
![9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466237.png)
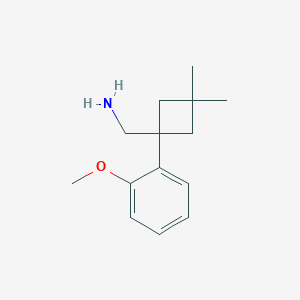
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol](/img/structure/B1466241.png)

![2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1466244.png)